molecular formula C22H24ClN5O3S B2438276 N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1251667-86-3

N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2438276
CAS No.: 1251667-86-3
M. Wt: 473.98
InChI Key: BXRBVCUZVYHSSZ-UHFFFAOYSA-N
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Description

N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a benzylamino group, and a fluoro-methylphenylacetamide moiety, which contribute to its unique chemical and biological properties.

Mechanism of Action

Target of Action

The primary targets of this compound are the Mitogen-activated protein kinase 1 and Mitogen-activated protein kinase 10 . These kinases play a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis.

Mode of Action

It is suggested that the compound interacts with its targets, inhibiting their activity . This inhibition could lead to changes in cellular signaling pathways, potentially affecting cell growth and survival.

Biochemical Pathways

The affected pathways are those regulated by the Mitogen-activated protein kinases. These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis . The downstream effects of these changes could include altered cell growth and survival, potentially leading to therapeutic effects.

Pharmacokinetics

It is suggested that the compound may have poor absorption and distribution, with unknown protein binding and metabolism . These properties could impact the bioavailability of the compound, potentially affecting its efficacy.

Result of Action

Given its targets, it is likely that the compound could alter cellular signaling pathways, potentially affecting cell growth and survival .

Action Environment

Environmental factors could influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds could affect the compound’s stability and its interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the quinazolinone core One common method involves the condensation of anthranilic acid with formamide to form the quinazolinone ringThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of organic solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized quinazolinone compounds .

Scientific Research Applications

N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

Uniqueness

What sets N-benzyl-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro-methylphenylacetamide moiety enhances its biological activity and specificity compared to other quinazolinone derivatives .

Properties

IUPAC Name

N-benzyl-3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O3S/c1-26-16-20(21(29)24-15-17-5-3-2-4-6-17)22(25-26)32(30,31)28-13-11-27(12-14-28)19-9-7-18(23)8-10-19/h2-10,16H,11-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRBVCUZVYHSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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